molecular formula C10H5ClF3NO2 B13544196 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde CAS No. 2825011-04-7

5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde

Cat. No.: B13544196
CAS No.: 2825011-04-7
M. Wt: 263.60 g/mol
InChI Key: FAQQHPBHKQAMAJ-UHFFFAOYSA-N
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Description

5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a trifluoromethoxy group at the 7th position, and an aldehyde group at the 3rd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde typically involves multiple steps:

    Starting Material Preparation: The synthesis often begins with the preparation of a suitable indole derivative. For instance, 5-chloroindole can be used as a starting material.

    Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethoxybenzene.

    Formylation: The formylation at the 3rd position can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 5th position can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carboxylic acid.

    Reduction: 5-chloro-7-(trifluoromethoxy)-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for creating a variety of derivatives.

Biology

In biological research, this compound can be used to study the effects of indole derivatives on biological systems. Indoles are known to interact with various biological targets, making them important in drug discovery and development.

Medicine

In medicine, indole derivatives have been explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific properties of this compound make it a candidate for further investigation in these areas.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and dyes. Its functional groups allow for further chemical modifications, making it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde would depend on its specific application. Generally, indole derivatives can interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1H-indole-3-carbaldehyde: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.

    7-(trifluoromethoxy)-1H-indole-3-carbaldehyde: Lacks the chlorine atom, which can influence its chemical properties and reactivity.

    5-chloro-7-(trifluoromethoxy)-1H-indole: Lacks the aldehyde group, which is crucial for certain chemical reactions and biological activities.

Uniqueness

The combination of the chlorine atom, trifluoromethoxy group, and aldehyde group in 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde makes it unique. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

2825011-04-7

Molecular Formula

C10H5ClF3NO2

Molecular Weight

263.60 g/mol

IUPAC Name

5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H5ClF3NO2/c11-6-1-7-5(4-16)3-15-9(7)8(2-6)17-10(12,13)14/h1-4,15H

InChI Key

FAQQHPBHKQAMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C=O)OC(F)(F)F)Cl

Origin of Product

United States

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